Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate
Description
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-6-5-7-14-8/h5-7,9H,4H2,1-3H3 |
InChI Key |
MMNVRCMLUSWHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CS1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Aminoalkylation and Esterification
A prevalent method involves the reaction of a thiophene-based ketone or aldehyde with dimethylamine and ethyl acetate derivatives. The general approach includes:
- Starting materials: 2-thiophenecarboxaldehyde or 1-(thiophen-2-yl)ethanone.
- Amination: Reaction with dimethylamine or dimethylamine hydrochloride, often in the presence of paraformaldehyde (Mannich-type reaction).
- Ester formation: Using ethyl acetate or ethyl bromoacetate as the esterifying agent.
- Reaction conditions: Heating under reflux in solvents such as ethanol or methanol, sometimes with catalysts or bases to improve yields.
This method yields Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate with moderate to good efficiency, leveraging the nucleophilicity of dimethylamine and the electrophilicity of the thiophene-derived carbonyl compound.
Multi-step Synthesis via Mannich Reaction and Reduction (Related to Duloxetine Intermediate)
A more detailed synthetic pathway, adapted from processes used in the preparation of duloxetine intermediates, involves:
- Step A: Reacting 1-(thiophen-2-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde to form a Mannich base intermediate.
- Step B: Purification of this intermediate by solvent extraction.
- Step C: Reduction of the Mannich base with alkali metal borohydrides (e.g., sodium borohydride) to yield the corresponding amino alcohol.
- Step D: Further functional group transformations including alkylation and demethylation steps to achieve the target compound or related derivatives.
This approach is more complex but allows for higher purity and stereochemical control when needed.
| Reaction Step | Typical Conditions | Solvents | Catalysts/Additives | Notes |
|---|---|---|---|---|
| Aminoalkylation (Mannich) | Reflux, 60–80 °C | Ethanol, Methanol | Paraformaldehyde, Dimethylamine HCl | Controlled pH and temperature critical |
| Esterification/Alkylation | Reflux, 50–70 °C | Ethanol, Methanol | Potassium carbonate (base) | Alkylation with ethyl bromoacetate |
| Reduction | 0–25 °C, stirring for several hours | Methanol, Ethanol | Sodium borohydride or complex hydrides | Sensitive to moisture, inert atmosphere preferred |
| Purification | Filtration, solvent extraction, crystallization | Ethyl acetate, Toluene | — | Purity enhanced by recrystallization |
- The Mannich reaction between 1-(thiophen-2-yl)ethanone and dimethylamine hydrochloride in the presence of paraformaldehyde is efficient for introducing the dimethylamino group at the α-position to the thiophene ring.
- Subsequent reduction of the Mannich base intermediate with sodium borohydride yields the corresponding amino alcohol, which can be further transformed into the ester.
- The esterification step can be performed by alkylation of the amino intermediate with ethyl bromoacetate under basic conditions (e.g., potassium carbonate), typically in an alcoholic solvent under reflux, to form this compound.
- Yields reported in related processes vary but can reach up to 75% or higher under optimized conditions.
- The presence of the dimethylamino group enhances nucleophilicity and influences the reactivity of the thiophene ring, facilitating electrophilic substitution reactions during synthesis.
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Mannich-type synthesis | 1-(thiophen-2-yl)ethanone, dimethylamine, paraformaldehyde | Mannich reaction, reduction, esterification | Straightforward, moderate yield | Requires careful control of conditions |
| Multi-step duloxetine intermediate synthesis | 1-(thiophen-2-yl)ethanone, dimethylamine HCl, paraformaldehyde, reducing agents | Aminomethylation, reduction, alkylation, demethylation | High purity, stereochemical control | Complex, multiple steps |
| Alkylation with ethyl bromoacetate | Thiophene derivative, ethyl bromoacetate, base | Alkylation under reflux | Efficient ester formation | Requires strong base, side reactions possible |
The preparation of this compound predominantly relies on Mannich-type reactions of thiophene ketones or aldehydes with dimethylamine and paraformaldehyde, followed by reduction and esterification steps. Reaction conditions typically involve refluxing in alcoholic solvents with bases or catalysts to optimize yields. More elaborate multi-step syntheses adapted from duloxetine intermediate preparation provide routes to high-purity products with potential stereochemical control but involve more complex procedures. The choice of method depends on the desired purity, scale, and application of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group (-N(CH₃)₂) acts as a directing group and participates in nucleophilic substitution. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts.
Conditions : K₂CO₃, DMF, 60°C, 12 hrs.
Mechanism : The lone pair on the nitrogen facilitates nucleophilic attack on electrophilic alkyl halides. -
Acylation : Reacts with acetyl chloride to yield acetylated derivatives.
Conditions : Pyridine, CH₂Cl₂, 0°C → RT, 6 hrs.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid.
Conditions : 6M HCl, reflux, 8 hrs. -
Basic Hydrolysis : Produces the corresponding carboxylate salt.
Conditions : 2M NaOH, ethanol, reflux, 6 hrs.
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| Acidic | 2.3 × 10⁻⁴ | 50 hrs |
| Basic | 5.8 × 10⁻⁴ | 20 hrs |
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes EAS at the α-position (C3/C5) due to electron-donating effects from the dimethylamino group :
| Reaction | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-thiophene derivative | 72 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 3-Bromo-thiophene derivative | 68 |
| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-thiophene derivative | 65 |
Mechanistic Insight :
The dimethylamino group donates electron density via resonance, activating the thiophene ring and directing electrophiles to the α-positions .
Cross-Coupling Reactions
The thiophene sulfur and aryl halide derivatives enable metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/H₂O (3:1), 80°C, 24 hrs .
Product : Biaryl derivatives with >75% yield. -
Sonogashira Coupling :
Conditions : CuI, PdCl₂(PPh₃)₂, Et₃N, THF, 60°C, 12 hrs .
Product : Alkynylated thiophene derivatives (82% yield).
Oxidation and Reduction
-
Thiophene Ring Oxidation :
Conditions : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT .
Product : Thiophene-1,1-dioxide derivative (58% yield). -
Ester Reduction :
Conditions : LiAlH₄, THF, 0°C → RT, 4 hrs.
Product : 2-(Dimethylamino)-2-(thiophen-2-yl)ethanol (89% yield).
Complexation with Metals
The dimethylamino group acts as a ligand for transition metals:
-
Cu(II) Complexation : Forms a 1:1 complex in ethanol, confirmed by UV-Vis (λₘₐₓ = 435 nm).
-
Pd(II) Coordination : Used in catalytic cycles for C–H activation .
Biological Activity
Derivatives show promise as mPGES-1 inhibitors (IC₅₀ = 3.2 µM) . Key modifications include:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit activity against various biological targets, making it a candidate for drug development. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
Research has indicated that thiophene derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents .
Table 1: Summary of Biological Activities of Thiophene Derivatives
| Compound | Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast) | 15.3 |
| Compound B | Antimicrobial | E. coli | 12.0 |
| This compound | Anticancer | HeLa (Cervical) | TBD |
Organic Synthesis
Synthetic Applications:
this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex thiophene derivatives through various reactions such as nucleophilic substitutions and cyclizations.
Case Study: Synthesis of Novel Thiophenes
A recent study highlighted the use of this compound in the synthesis of multifunctionalized thiophene derivatives via Pd-catalyzed cyclization reactions. The reactions were conducted under mild conditions, yielding high product yields with minimal by-products .
Table 2: Reaction Conditions for Synthesis of Thiophene Derivatives
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | PdI₂/KI | DMA | 25 | 85 |
| Nucleophilic Substitution | NaOH | Ethanol | Reflux | 90 |
Materials Science
Polymer Applications:
The incorporation of thiophene derivatives into polymer matrices has been explored for enhancing the electrical and optical properties of materials. This compound can be polymerized to produce conductive polymers with potential applications in organic electronics.
Case Study: Conductive Polymers
Research has shown that polymers derived from thiophene compounds exhibit improved conductivity compared to traditional materials. This has implications for the development of flexible electronic devices and sensors .
Mechanism of Action
The mechanism by which ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiophene ring can engage in π-π stacking interactions, while the dimethylamino group can participate in electrostatic interactions.
Comparison with Similar Compounds
Structural Features
Ethyl 2-(Dimethylamino)-2-(Thiophen-2-yl)Acetate
- Substituents: Dimethylamino (electron-donating), thiophen-2-yl (aromatic), ethyl ester.
- Key Properties: Polar due to the amino group, moderate molecular weight (~239.3 g/mol estimated).
Comparable Compounds:
Ethyl 2-Hydroxy-2-Phenyl-2-(Thiazol-2-yl)Acetate (): Substituents: Hydroxy, phenyl, thiazol-2-yl. Molecular Weight: ~263.3 g/mol.
Ethyl 2-Thiopheneacetate (): Substituents: Thiophen-2-yl, ethyl ester. Molecular Weight: 170.23 g/mol. Structural Contrast: Lacks the dimethylamino group, resulting in lower polarity and simpler reactivity.
Clopidogrel Intermediate (): Substituents: 2-(Thiophen-2-yl)ethylamino, 2-chlorophenyl. Molecular Weight: ~341.8 g/mol. Structural Contrast: Incorporates a chlorophenyl group and secondary amine, enhancing pharmacological activity.
Physical Properties
Key Contrasts and Trends
Electron-Donating Groups: Dimethylamino enhances solubility and basicity vs. hydroxy (hydrogen bonding) or cyano (electron-withdrawing).
Thiophene vs. Thiazole : Thiophene’s aromaticity favors π-stacking, while thiazole introduces hydrogen-bonding sites .
Pharmaceutical Relevance: Amino-thiophene derivatives (e.g., Clopidogrel) are privileged scaffolds in drug design .
Biological Activity
Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into the synthesis, biological activity, and research findings associated with this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound generally involves the reaction of thiophene derivatives with dimethylamino acetic acid in the presence of suitable catalysts. The structural formula can be represented as follows:
This compound features a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Anti-Cancer Properties
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, a study focused on the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in inflammation and cancer progression. The results indicated that derivatives similar to this compound exhibited selective inhibitory activity against mPGES-1 with low micromolar IC50 values, showcasing their potential in cancer therapy .
Table 1: IC50 Values of Related Compounds Against mPGES-1
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1c | 5.0 | mPGES-1 inhibition |
| Compound 2c | 3.5 | Induces apoptosis via G0/G1 arrest |
| Ethyl Derivative | 4.0 | Selective mPGES-1 inhibitor |
Anti-Inflammatory Effects
The compound has also shown promise in reducing inflammation. It was found to induce cell cycle arrest and apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism involves upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle disruption .
Case Study: In Vitro Analysis on A549 Cell Lines
In a controlled laboratory setting, A549 cells were treated with varying concentrations of this compound:
- Concentration : 10 µM
- Duration : 48 hours
- Observations : Increased subG0/G1 fraction indicating apoptosis.
Structure-Activity Relationship (SAR)
The structural features of this compound significantly influence its biological activity. Modifications on the thiophene ring or the dimethylamino group can enhance or diminish its effectiveness as an anti-cancer or anti-inflammatory agent. The presence of electron-donating groups tends to increase potency due to better interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(dimethylamino)-2-(thiophen-2-yl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via catalytic arylation or condensation reactions. For example, borane-catalyzed arylation of aryldiazoacetates with N,N-dialkylanilines is effective, as demonstrated in the synthesis of analogous methyl esters . Key variables include:
- Catalyst choice : Borane catalysts (e.g., B(C6F5)3) enhance regioselectivity.
- Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield Optimization : Purification via column chromatography (e.g., EtOAc/hexane gradients) achieves >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirms the dimethylamino group (δ ~2.2–2.8 ppm for N(CH3)2) and thiophene protons (δ ~6.8–7.4 ppm) .
- GC-MS : Validates molecular weight (C11H15NO2S, MW 225.3 g/mol) and detects impurities .
- FT-IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Short-term : Stable at 4°C in inert atmospheres (N2/Ar) for ≤6 months.
- Long-term : Storage at -20°C in amber vials minimizes degradation (<5% over 2 years) .
- Degradation Pathways : Hydrolysis of the ester group occurs in aqueous media (pH <3 or >10), forming 2-(dimethylamino)-2-(thiophen-2-yl)acetic acid .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?
- Reaction Mechanism : The borane-catalyzed arylation proceeds via a carbene intermediate, where the catalyst stabilizes the transition state. Density Functional Theory (DFT) studies suggest that steric effects from the thiophene ring direct regioselectivity .
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) can induce enantioselectivity, though this remains underexplored for thiophene derivatives.
Q. How can computational chemistry guide the optimization of this compound’s reactivity in heterocyclic transformations?
- Computational Strategies :
- Molecular Dynamics (MD) : Predicts conformational flexibility of the dimethylamino group in solvent environments.
- Docking Studies : Models interactions with biological targets (e.g., enzymes) to rationalize bioactivity .
- Case Study : DFT calculations on analogous esters reveal that electron-withdrawing groups on the thiophene ring lower LUMO energy, enhancing electrophilic reactivity .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
- Data Reconciliation :
- NMR Discrepancies : Compare solvent effects (e.g., CDCl3 vs. DMSO-d6) on chemical shifts. For example, thiophene protons shift upfield in DMSO due to hydrogen bonding .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isobaric impurities (e.g., ethyl vs. methyl ester derivatives) .
- Validation : Cross-reference with synthetic intermediates (e.g., Ethyl 2-(thiophen-2-yl)acetate, CAS 57382-97-5) to confirm structural assignments .
Methodological Considerations
Q. What protocols are recommended for assessing the compound’s role in multicomponent reactions (MCRs)?
- Experimental Design :
Substrate Scope : Screen thiophene derivatives (e.g., 3-methylthiophene) and amino esters.
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) and organocatalysts (e.g., proline derivatives).
Kinetic Monitoring : Use in-situ IR or HPLC to track reaction progress .
- Case Study : In MCRs with malononitrile, the dimethylamino group acts as a directing group, facilitating cyclization to form naphthyridine derivatives .
Data Presentation Guidelines
- Tables : Include yields, reaction conditions, and spectroscopic data (e.g., NMR shifts).
- Figures : Use reaction schematics, catalytic cycles, and computational models.
- Units : Report temperatures in °C, concentrations in molarity (M), and spectral data in ppm (NMR) or cm⁻¹ (IR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
